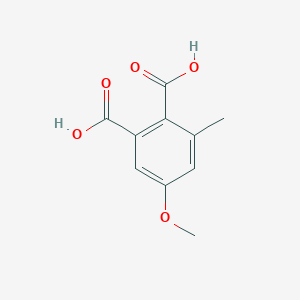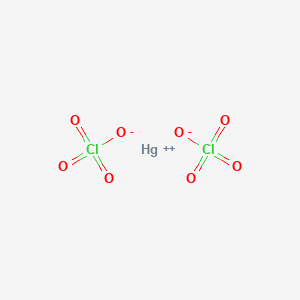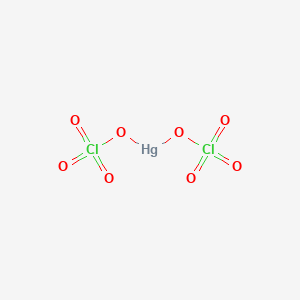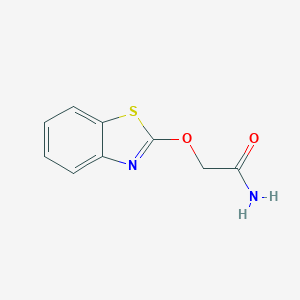
5-Methoxy-3-methylphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-methylphthalic acid: is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.185 g/mol . It is a derivative of phthalic acid, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position on the aromatic ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylphthalic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-methylphthalic anhydride.
Methoxylation: The precursor undergoes a methoxylation reaction, where a methoxy group is introduced at the 5-position. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-3-methylphthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-3-methylphthalic acid is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of methoxy and methyl substituents on the biological activity of aromatic acids.
Medicine: While not used therapeutically, this compound can serve as a reference compound in pharmacological studies to understand the structure-activity relationships of related compounds.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methylphthalic acid is not well-documented, as it is primarily used in research settings. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Phthalic acid: The parent compound, lacking the methoxy and methyl substituents.
3-Methylphthalic acid: Similar structure but without the methoxy group.
5-Methoxyphthalic acid: Similar structure but without the methyl group.
Uniqueness: 5-Methoxy-3-methylphthalic acid is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These substituents can affect the compound’s solubility, reactivity, and interactions with other molecules .
Propriétés
IUPAC Name |
5-methoxy-3-methylphthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJJSXMMCAGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394457 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-38-9 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)










